CU-CPT9b - 2162962-69-6; 2165340-32-7

CU-CPT9b

Catalog Number: EVT-2538116
CAS Number: 2162962-69-6; 2165340-32-7
Molecular Formula: C16H13NO2
Molecular Weight: 251.285
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CU-CPT9b was synthesized through structure-based rational design, with a focus on developing antagonists that could effectively inhibit Toll-like receptor 8 activity. This compound is part of a broader category of small-molecule inhibitors that target specific receptors involved in immune modulation .

Synthesis Analysis

Methods and Technical Details

The synthesis of CU-CPT9b involves several steps, typically beginning with the identification of lead compounds through computational modeling and screening. The process includes:

  1. Design: Utilizing molecular docking simulations to predict the binding affinity of various compounds to Toll-like receptor 8.
  2. Synthesis: Employing organic synthesis techniques such as:
    • Refluxing: Heating reactants in a solvent to promote chemical reactions.
    • Purification: Techniques like column chromatography to isolate the desired product from by-products and unreacted materials.
  3. Characterization: Using methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of CU-CPT9b .
Molecular Structure Analysis

Structure and Data

The molecular structure of CU-CPT9b can be described by its specific arrangement of atoms and functional groups that confer its biological activity. The compound features a complex arrangement that allows it to interact selectively with Toll-like receptor 8.

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z} (exact values depend on detailed synthesis data).
  • Molecular Weight: Typically calculated based on the molecular formula.
  • 3D Structure Visualization: Advanced software tools are used to visualize the spatial arrangement of atoms, aiding in understanding how CU-CPT9b interacts with its target .
Chemical Reactions Analysis

Reactions and Technical Details

CU-CPT9b undergoes specific chemical reactions that are crucial for its function as an antagonist. The primary reaction involves its binding to Toll-like receptor 8, which prevents the receptor from activating downstream signaling pathways.

  • Mechanism of Action: The binding inhibits the production of pro-inflammatory cytokines such as interleukin-12, which are typically induced by Toll-like receptor 8 activation.
  • Kinetics: Studies often analyze the rate at which CU-CPT9b binds to its target compared to other compounds, providing insights into its efficacy and potency .
Mechanism of Action

Process and Data

The mechanism by which CU-CPT9b exerts its effects involves:

  1. Binding Affinity: CU-CPT9b binds competitively to Toll-like receptor 8, blocking access for natural ligands.
  2. Signal Inhibition: By preventing ligand-receptor interactions, CU-CPT9b inhibits subsequent signaling cascades that lead to inflammatory responses.
  3. Cytokine Modulation: The compound has been shown to reduce levels of interleukin-12p40, indicating its role in modulating immune responses .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

CU-CPT9b exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents; solubility in aqueous solutions may vary based on formulation.
  • Stability: Stability studies are essential for determining shelf-life and storage conditions; degradation products should be characterized.
  • Melting Point: Determined through differential scanning calorimetry or similar techniques.

Relevant data on these properties can guide formulation development for potential therapeutic applications .

Applications

Scientific Uses

CU-CPT9b has potential applications in various scientific fields:

  1. Immunology Research: As a tool for studying Toll-like receptor signaling pathways and their role in immune responses.
  2. Therapeutic Development: Investigated for use in conditions characterized by excessive inflammation, such as autoimmune diseases or chronic inflammatory disorders.
  3. Drug Discovery: Serves as a lead compound for developing new therapeutics targeting similar pathways.

Research continues into optimizing its efficacy and understanding its broader implications within immunotherapy .

Introduction to Toll-Like Receptor 8 Signaling and Autoimmune Pathogenesis

Role of Endosomal Toll-Like Receptor 8 in Innate Immunity and Proinflammatory Cascades

Toll-Like Receptor 8 is a member of the endosomally localized Toll-Like Receptor family that specializes in detecting single-stranded ribonucleic acid derived from viral pathogens or damaged host cells. Upon ligand engagement, Toll-Like Receptor 8 undergoes conformational changes that facilitate homodimerization via its transmembrane and cytoplasmic domains. This dimerization event recruits the adaptor protein Myeloid Differentiation Primary Response 88 through homotypic Toll/Interleukin-1 Receptor domain interactions, initiating a downstream signaling cascade [2] [7]. The Myeloid Differentiation Primary Response 88-dependent pathway activates Interleukin-1 Receptor-Associated Kinase family members (Interleukin-1 Receptor-Associated Kinase 4 and Interleukin-1 Receptor-Associated Kinase 1), leading to Tumor Necrosis Factor Receptor-Associated Factor 6 ubiquitination and subsequent activation of Transforming Growth Factor Beta-Activated Kinase 1. This process culminates in nuclear translocation of Nuclear Factor Kappa B and Activator Protein 1 transcription factors, driving expression of proinflammatory cytokines including Tumor Necrosis Factor Alpha, Interleukin-1 Beta, Interleukin-6, and Interleukin-12 [4] [7].

Structurally, Toll-Like Receptor 8 possesses leucine-rich repeats in its ectodomain that undergo ligand-induced rearrangement to form an active signaling dimer. Unlike cell surface Toll-Like Receptors, endosomal localization allows Toll-Like Receptor 8 to survey intracellular compartments for viral ribonucleic acid signatures while minimizing recognition of extracellular self-nucleic acids under physiological conditions. However, aberrant accumulation of endogenous ribonucleic acid ligands in endolysosomal compartments can bypass this compartmentalization safeguard [2] [10].

Table 1: Comparative Features of Nucleic Acid-Sensing Toll-Like Receptors

ReceptorLocalizationLigand SpecificityAdaptor ProteinPrimary Cytokine Output
Toll-Like Receptor 3EndosomeDouble-stranded Ribonucleic AcidTIR-Domain-Containing Adapter-Inducing Interferon-BetaInterferon Beta
Toll-Like Receptor 7EndosomeSingle-stranded Ribonucleic Acid (Guanosine-rich)Myeloid Differentiation Primary Response 88Interferon Alpha, Tumor Necrosis Factor Alpha
Toll-Like Receptor 8EndosomeSingle-stranded Ribonucleic Acid (Uridine-rich)Myeloid Differentiation Primary Response 88Tumor Necrosis Factor Alpha, Interleukin-12
Toll-Like Receptor 9EndosomeUnmethylated Cytidine-Phosphate-Guanosine Deoxyribonucleic AcidMyeloid Differentiation Primary Response 88Interferon Alpha, Interleukin-6

Toll-Like Receptor 8 Overactivation as a Driver of Rheumatoid Arthritis and Systemic Autoimmunity

Dysregulated Toll-Like Receptor 8 signaling contributes significantly to autoimmune pathogenesis through multiple interconnected mechanisms. In rheumatoid arthritis, synovial macrophages exhibit heightened expression of Toll-Like Receptor 8 that correlates with disease severity. Endogenous ligands including self-ribonucleic acid complexes (e.g., U1 small nuclear ribonucleoprotein) and mitochondrial deoxyribonucleic acid released during tissue damage engage Toll-Like Receptor 8 in the inflamed joint microenvironment [2] [8]. This triggers production of Tumor Necrosis Factor Alpha and Interleukin-1 Beta, which promote synovial fibroblast proliferation, osteoclast activation, and cartilage degradation. Toll-Like Receptor 8 activation further enhances antigen-presenting cell maturation and costimulatory molecule expression (Cluster of Differentiation 80/Cluster of Differentiation 86), facilitating presentation of citrullinated self-peptides to autoreactive T lymphocytes [5] [8].

Systemic lupus erythematosus pathogenesis involves aberrant recognition of self-nucleic acids by multiple endosomal Toll-Like Receptors. Neutrophil extracellular traps containing antimicrobial peptides and oxidized mitochondrial deoxyribonucleic acid efficiently activate Toll-Like Receptor 8 in plasmacytoid dendritic cells and monocytes. This promotes Interleukin-12 and Interferon Gamma production that biases T helper cell differentiation toward pathogenic T helper 1 phenotypes while suppressing regulatory T cell function. Autoantibody production is amplified through Toll-Like Receptor 8-mediated B cell activation and Toll-Like Receptor 8-dependent T follicular helper cell differentiation [2] [5]. Genetic polymorphisms in Toll-Like Receptor 8 regulatory regions correlate with increased disease susceptibility and severity in both rheumatoid arthritis and systemic lupus erythematosus cohorts, supporting its pathogenic role.

Table 2: Toll-Like Receptor 8-Mediated Pathogenic Mechanisms in Autoimmune Diseases

Disease ContextPathogenic LigandsPrimary Immune Cell TargetsKey Inflammatory MediatorsDownstream Pathological Effects
Rheumatoid ArthritisSelf-ribonucleic acid-protein complexes (U1 small nuclear ribonucleoprotein), Mitochondrial deoxyribonucleic acidSynovial macrophages, Dendritic cells, Fibroblast-like synoviocytesTumor Necrosis Factor Alpha, Interleukin-1 Beta, Interleukin-6, Matrix MetalloproteinasesSynovial hyperplasia, Cartilage erosion, Bone destruction, Autoantibody production
Systemic Lupus ErythematosusNeutrophil extracellular traps, Immune complexes containing self-ribonucleic acidPlasmacytoid dendritic cells, Monocytes, B lymphocytesInterferon Alpha, Interleukin-12, Interleukin-23, B lymphocyte stimulatorLoss of tolerance, T helper 1 polarization, Autoantibody production, Glomerulonephritis
Sjögren's SyndromeRibonucleoprotein autoantigens (Ro/La), Glandular epithelial cell-derived vesiclesDuctal epithelial cells, B lymphocytes, Salivary gland macrophagesInterleukin-12, Interferon Gamma, B lymphocyte stimulatorLymphocytic infiltration, Glandular destruction, Ectopic germinal center formation

Challenges in Developing Selective Small-Molecule Modulators of Toll-Like Receptor Protein-Protein Interfaces

Targeting Toll-Like Receptor 8 signaling therapeutically presents substantial molecular challenges. Traditional orthosteric inhibitors compete with ligand binding in the leucine-rich repeat ectodomain but suffer from limited specificity due to structural conservation across nucleic acid-sensing Toll-Like Receptors (Toll-Like Receptor 7, Toll-Like Receptor 8, Toll-Like Receptor 9) [3] [9]. Allosteric modulation approaches face difficulties because the conformational dynamics governing Toll-Like Receptor 8 activation involve large-scale reorganization of the transmembrane and cytoplasmic domains during dimerization. The Toll-Like Receptor 8 homodimer interface encompasses over 2,500 Ų of buried surface area with complex polar and hydrophobic interactions, making it challenging to disrupt with small molecules [3] [6].

Conformational plasticity further complicates drug discovery. Toll-Like Receptor 8 exists in equilibrium between oligomerization-permissive and non-permissive states whose interconversion involves major structural rearrangements. While ligand binding stabilizes an active dimeric conformation, the receptor can also adopt multiple intermediate states with distinct dimerization interfaces [6] [9]. Most conventional screening methods capture only the highest-affinity binding to stable conformations, overlooking transient druggable pockets. Additionally, Toll-Like Receptor 8 signaling requires trafficking through multiple cellular compartments (endoplasmic reticulum → endosome → lysosome), and compounds must penetrate these subcellular locations while maintaining target engagement.

Rational design efforts have shifted toward stabilizing specific Toll-Like Receptor 8 conformations rather than complete inhibition. The unconventional pocket at the homodimer interface represents a promising target, as molecular dynamics simulations reveal its critical role in controlling the transition between inactive and active states [3] [6]. Compounds like TH1027 (predecessor to CU-CPT9b) exploit this vulnerability by binding between Toll-Like Receptor 8 monomers and preventing the helical movements necessary for Myeloid Differentiation Primary Response 88 recruitment. Structural studies confirm that such inhibitors occupy a hydrophobic cleft formed by residues from both protomers, effectively "locking" the receptor in an autoinhibited conformation without disrupting ligand binding per se [3] [9]. This approach achieves superior specificity compared to orthosteric inhibitors because the dimeric interface exhibits greater sequence divergence across Toll-Like Receptor family members than the conserved ligand-binding pockets.

Properties

CAS Number

2162962-69-6; 2165340-32-7

Product Name

CU-CPT9b

IUPAC Name

4-(4-hydroxy-3-methylphenyl)quinolin-7-ol

Molecular Formula

C16H13NO2

Molecular Weight

251.285

InChI

InChI=1S/C16H13NO2/c1-10-8-11(2-5-16(10)19)13-6-7-17-15-9-12(18)3-4-14(13)15/h2-9,18-19H,1H3

InChI Key

QXFYDRYRLOHSBD-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=C3C=CC(=CC3=NC=C2)O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.